![molecular formula C23H19NS2 B14244372 2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene CAS No. 306762-43-6](/img/structure/B14244372.png)
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene is a complex organic compound characterized by the presence of butylsulfanyl and isothiocyanatophenyl groups attached to a naphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation followed by cyclization.
Introduction of the butylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group on the naphthalene ring with butylthiol.
Attachment of the isothiocyanatophenyl group: This is typically done via a Sonogashira coupling reaction between a halogenated naphthalene derivative and an ethynyl-substituted isothiocyanatophenyl compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The isothiocyanate group can be reduced to an amine.
Substitution: The naphthalene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the naphthalene core.
科学研究应用
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of protein-ligand interactions due to the presence of the isothiocyanate group.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific optical or electronic properties.
作用机制
The mechanism of action of 2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene depends on its application. In biological systems, the isothiocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This can affect protein function and signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(Butylsulfanyl)-6-[(4-cyanophenyl)ethynyl]naphthalene
- 2-(Butylsulfanyl)-6-[(4-methylphenyl)ethynyl]naphthalene
- 2-(Butylsulfanyl)-6-[(4-fluorophenyl)ethynyl]naphthalene
Uniqueness
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential for covalent modification of biological molecules. This makes it particularly valuable in the study of protein interactions and as a potential therapeutic agent.
属性
CAS 编号 |
306762-43-6 |
|---|---|
分子式 |
C23H19NS2 |
分子量 |
373.5 g/mol |
IUPAC 名称 |
2-butylsulfanyl-6-[2-(4-isothiocyanatophenyl)ethynyl]naphthalene |
InChI |
InChI=1S/C23H19NS2/c1-2-3-14-26-23-13-10-20-15-19(6-9-21(20)16-23)5-4-18-7-11-22(12-8-18)24-17-25/h6-13,15-16H,2-3,14H2,1H3 |
InChI 键 |
OCEDAOMGZMOCJI-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=CC2=C(C=C1)C=C(C=C2)C#CC3=CC=C(C=C3)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


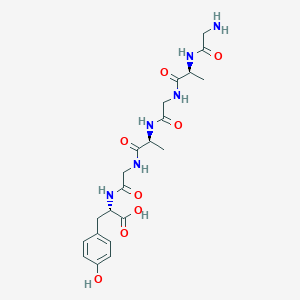

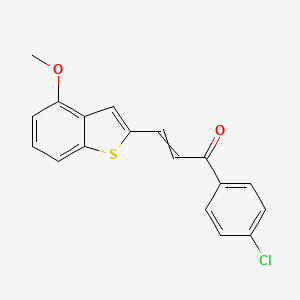
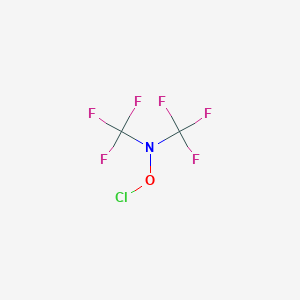
![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
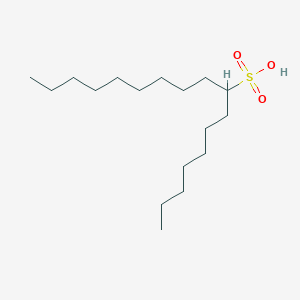
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)

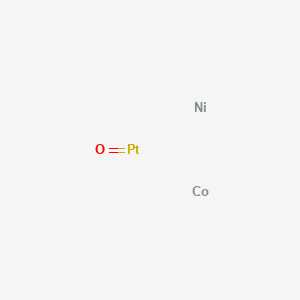
![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
silane](/img/structure/B14244348.png)

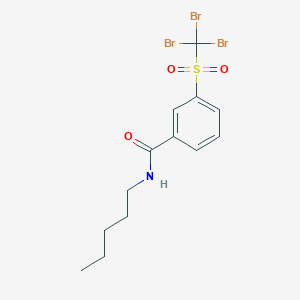
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)
